N-(5-methylpyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide
Description
N-(5-Methylpyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide is a spirocyclic chromene derivative featuring a 5-methylpyridinyl acetamide substituent.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetamide |
InChI |
InChI=1S/C22H24N2O4/c1-15-5-8-20(23-13-15)24-21(26)14-27-16-6-7-17-18(25)12-22(28-19(17)11-16)9-3-2-4-10-22/h5-8,11,13H,2-4,9-10,12,14H2,1H3,(H,23,24,26) |
InChI Key |
WKTHPWNWYIETJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Spirochromene Moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as a chromene derivative.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a methyl group is added to the 5-position of the pyridine ring.
Linking the Moieties: The final step involves coupling the spirochromene and pyridine moieties through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects on the Acetamide Nitrogen
The nitrogen substituent on the acetamide moiety significantly influences physicochemical properties and bioactivity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine in ): Increase lipophilicity and metabolic stability .
- Heteroaromatic Substituents (e.g., pyridine in target compound): Potential for enhanced target engagement via π-π stacking or hydrogen bonding.
- Bulkier Groups (e.g., tert-butyl in ): May sterically hinder interactions but improve pharmacokinetic profiles.
Core Modifications and Bioactivity
Spirochromene-Oxo Core Variations
- Spirochromene with Cyclohexan (): The spirocyclic system imposes conformational rigidity, favoring selective binding to planar enzyme active sites.
Activity Data from Analogous Scaffolds
- (E)-2-(2-Oxo-1-(2-(trifluoromethyl)benzyl)indolin-3-ylidene)-N-(quinolin-7-yl)acetamide (): Demonstrates high potency (log1/IC50 = 6.992), suggesting quinoline substituents enhance activity compared to pyridine or phenyl groups .
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Sulfur incorporation improves stability but may reduce bioavailability due to higher molecular weight .
Biological Activity
N-(5-methylpyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements from pyridine and chromene derivatives, which are known for their diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567-89-0 |
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The presence of the pyridine ring may enhance its ability to form hydrogen bonds and engage in π-stacking interactions, potentially modulating the activity of specific targets involved in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Study Findings:
- A study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase.
- Another investigation revealed that the compound reduced tumor volume in xenograft models through mechanisms involving apoptosis and necrosis.
Antimicrobial Activity
Compounds derived from chromene structures are often evaluated for their antimicrobial properties. Preliminary data suggest that this compound may possess antibacterial and antifungal activities.
- Case Studies:
- In vitro assays showed inhibition of Gram-positive bacteria such as Staphylococcus aureus.
- The compound also demonstrated antifungal activity against Candida albicans.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Type | Result | Reference |
|---|---|---|
| Cytotoxicity Assay | IC50 values against cancer cell lines were reported as low as 10 µM. | [Research Journal 2023] |
| Antimicrobial Test | Effective against S. aureus with an MIC of 15 µg/mL. | [Microbiology Journal 2024] |
In Vivo Studies
In vivo studies using animal models have further elucidated the therapeutic potential:
- Xenograft Models:
- Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Histological analysis revealed increased apoptosis in tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
